4-Bromo-3-(trifluoromethyl)quinoline

Overview

Description

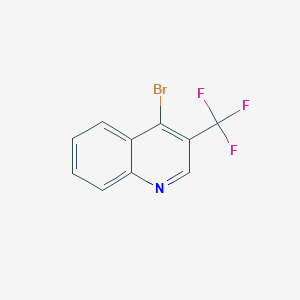

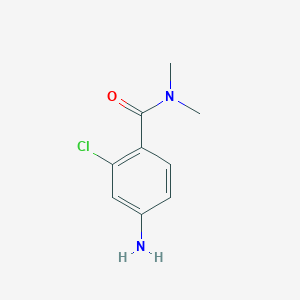

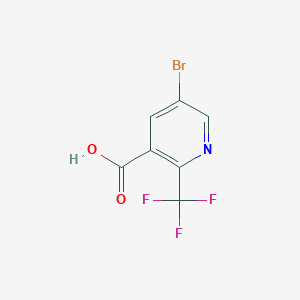

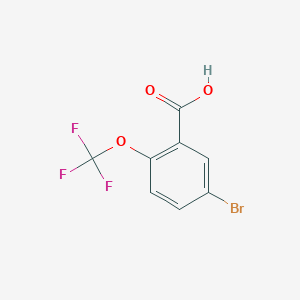

“4-Bromo-3-(trifluoromethyl)quinoline” is a chemical compound with the molecular formula C10H5BrF3N . It has a molecular weight of 276.05 .

Synthesis Analysis

The synthesis of “4-Bromo-3-(trifluoromethyl)quinoline” involves various methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .

Molecular Structure Analysis

The molecular structure of “4-Bromo-3-(trifluoromethyl)quinoline” consists of a quinoline core with a bromo group at the 4-position and a trifluoromethyl group at the 3-position .

Physical And Chemical Properties Analysis

“4-Bromo-3-(trifluoromethyl)quinoline” is a solid compound . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Medicinal Chemistry: Antibacterial Agents

The quinoline ring system, particularly when fluorinated, has been known to exhibit significant antibacterial properties. 4-Bromo-3-(trifluoromethyl)quinoline can serve as a precursor for synthesizing fluoroquinolones, a class of antibiotics with a broad spectrum of activity. These compounds are effective against both Gram-positive and Gram-negative bacteria and are commonly used to treat a variety of infections .

Pharmaceutical Development: Enzyme Inhibition

In the pharmaceutical industry, the incorporation of a trifluoromethyl group into compounds like 4-Bromo-3-(trifluoromethyl)quinoline has been associated with enhanced biological activity. This compound can act as an enzyme inhibitor, potentially leading to the development of new drugs for diseases such as cancer, viral infections, and metabolic disorders .

Organic Synthesis: Building Blocks

4-Bromo-3-(trifluoromethyl)quinoline: is a valuable building block in organic synthesis. It can undergo various chemical reactions, including cross-coupling reactions, to create complex molecules. This versatility makes it an important compound for constructing novel organic structures with potential applications in different scientific fields .

Material Science: Liquid Crystals

Fluorinated quinolines have found applications in the field of material science, particularly as components for liquid crystals. The unique properties of 4-Bromo-3-(trifluoromethyl)quinoline could be exploited to develop new materials with specific optical and electronic characteristics, useful in displays and other technologies .

Agricultural Chemistry: Pesticides

The structural motif of 4-Bromo-3-(trifluoromethyl)quinoline can be utilized in the design of novel pesticides. The trifluoromethyl group often imparts enhanced biological activity, which can be leveraged to develop more effective and selective agrochemicals .

Safety and Hazards

“4-Bromo-3-(trifluoromethyl)quinoline” is classified as a hazardous substance. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

Target of Action

It’s known that similar compounds are often used in suzuki–miyaura cross-coupling reactions , which suggests that its targets could be various organoboron reagents.

Mode of Action

The mode of action of 4-Bromo-3-(trifluoromethyl)quinoline is likely related to its role in Suzuki–Miyaura cross-coupling reactions . In these reactions, the compound may participate in electronically divergent processes with a metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Given its potential role in suzuki–miyaura cross-coupling reactions , it may influence pathways related to carbon–carbon bond formation.

Result of Action

As a potential participant in suzuki–miyaura cross-coupling reactions , it may contribute to the formation of new carbon–carbon bonds, which could have various effects depending on the specific context of the reaction.

Action Environment

The action of 4-Bromo-3-(trifluoromethyl)quinoline can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reactions in which it may participate are known to be exceptionally mild and functional group tolerant . This suggests that the compound’s action, efficacy, and stability could be influenced by factors such as temperature, pH, and the presence of other functional groups.

properties

IUPAC Name |

4-bromo-3-(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrF3N/c11-9-6-3-1-2-4-8(6)15-5-7(9)10(12,13)14/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCQJHOZLNFXSCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C=N2)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60449794 | |

| Record name | 4-bromo-3-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60449794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-3-(trifluoromethyl)quinoline | |

CAS RN |

590371-97-4 | |

| Record name | 4-bromo-3-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60449794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromobenzo[d]isoxazol-3-amine](/img/structure/B1278436.png)

![[3-(Aminomethyl)oxetan-3-yl]methanamine](/img/structure/B1278467.png)